

In-depth Technical Guide on the Spectral Data of Regaloside B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Regaloside B*

Cat. No.: *B1588128*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Regaloside B**, a phenylpropanoid glycoside isolated from *Lilium longiflorum*. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction to Regaloside B

Regaloside B is a naturally occurring phenylpropanoid glycoside that has been identified in the flowers of the Easter lily, *Lilium longiflorum*. Phenylpropanoids are a diverse class of plant secondary metabolites known for their wide range of biological activities. Preliminary studies have indicated that **Regaloside B** exhibits anti-inflammatory properties, making it a compound of interest for further investigation in drug development. The structural elucidation of **Regaloside B** has been accomplished through various spectroscopic techniques, primarily NMR and mass spectrometry.

Spectroscopic Data

The following sections present the detailed ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Regaloside B**. This information is critical for the identification, characterization, and quantification of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Data

Unfortunately, despite a comprehensive search of available scientific literature, the specific ^1H and ^{13}C NMR spectral data for **Regaloside B** could not be located in the public domain. The primary reference indicating its isolation, "Constituents in Easter lily flowers with medicinal activity" by Francis et al. in Life Sciences (2004), confirms that NMR spectroscopy was used for its structural determination, but the detailed spectral assignments are not provided in the abstract and the full text was not accessible.

Similarly, a closely related paper by Miyase et al. in Phytochemistry (1987) detailing Regaloside A and B from *Lilium regale* was identified, which would likely contain highly relevant spectral information. However, the full text of this article was also not available.

For researchers requiring this specific data, it is recommended to directly access the full text of these publications through institutional libraries or by contacting the authors.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a crucial tool for determining the elemental composition and exact mass of a molecule. For **Regaloside B**, the molecular formula has been established as $\text{C}_{20}\text{H}_{26}\text{O}_{11}$.

Table 1: Mass Spectrometry Data for **Regaloside B**

Parameter	Value
Molecular Formula	$\text{C}_{20}\text{H}_{26}\text{O}_{11}$
Exact Mass	442.1475
Molecular Weight	442.42 g/mol
Ionization Mode	ESI (Electrospray Ionization) is commonly used for this class of compounds.
Expected Ion Adducts	$[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}+\text{K}]^+$ in positive ion mode; $[\text{M}-\text{H}]^-$, $[\text{M}+\text{Cl}]^-$ in negative ion mode.

Experimental Protocols

The successful acquisition of high-quality NMR and MS data is contingent upon meticulous experimental design and execution. The following are generalized protocols typical for the analysis of natural product glycosides like **Regaloside B**.

NMR Spectroscopy Protocol

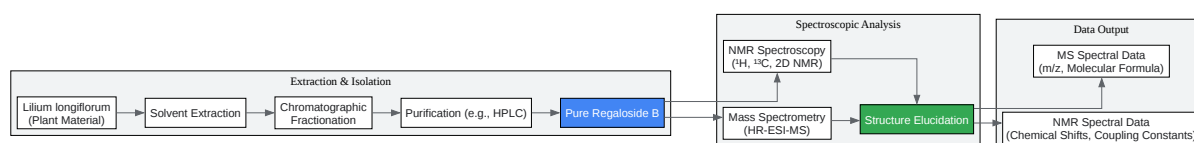
- Sample Preparation:
 - A pure sample of **Regaloside B** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent is critical and depends on the solubility of the compound and the desired chemical shift referencing.
 - The dissolved sample is transferred to a 5 mm NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference to the residual solvent peak.
- Instrument Parameters (¹H NMR):
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used to achieve optimal signal dispersion and resolution.
 - Pulse Sequence: A standard one-pulse sequence is typically employed.
 - Acquisition Parameters: Key parameters include the spectral width, number of scans, acquisition time, and relaxation delay. These are optimized to ensure good signal-to-noise ratio and accurate integration.
- Instrument Parameters (¹³C NMR):
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
 - Acquisition Parameters: A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry Protocol

- Sample Preparation:
 - A dilute solution of **Regaloside B** is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to promote ionization.
- Instrumentation (LC-MS):
 - Liquid Chromatography (LC): The sample is often introduced into the mass spectrometer via an LC system to separate it from any impurities. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile/methanol.
 - Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.
 - Ionization Source: Electrospray ionization (ESI) is the preferred method for polar, non-volatile compounds like glycosides.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Regaloside B**.

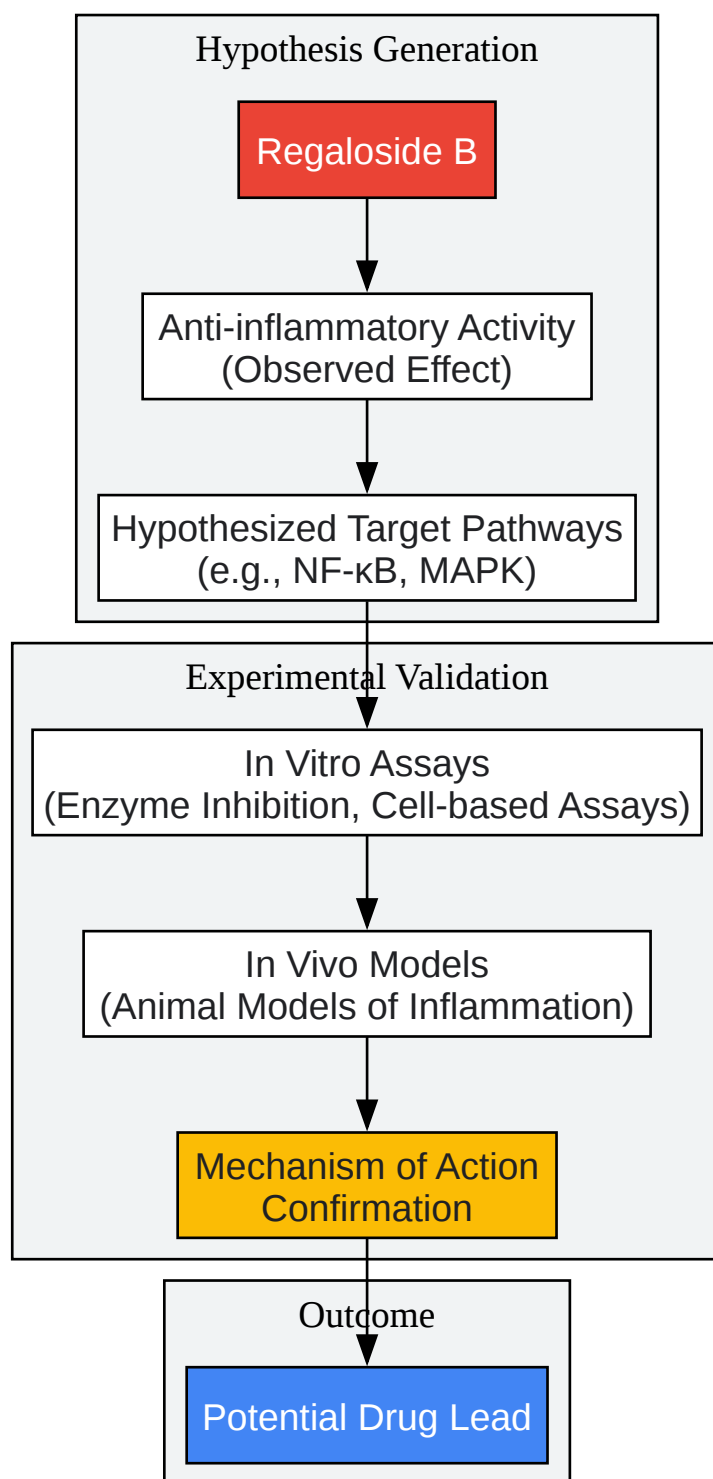


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Figure 1. Workflow for the isolation and spectroscopic analysis of **Regaloside B**.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of **Regaloside B** are still under investigation, its reported anti-inflammatory activity suggests potential interactions with key inflammatory pathways. A logical diagram illustrating the general approach to investigating these pathways is presented below.



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Figure 2. Logical workflow for investigating the signaling pathways of **Regaloside B**.

Conclusion

This technical guide consolidates the currently available spectroscopic information for **Regaloside B**. While the precise NMR spectral data remains to be fully disclosed in the public domain, the provided information on its mass spectrometric characteristics and the general experimental protocols offer a solid foundation for researchers. The visualization of the analytical and investigatory workflows provides a clear roadmap for the study of this and other similar natural products. Further research to obtain and publish the complete spectral dataset of **Regaloside B** is highly encouraged to facilitate its continued investigation as a potential therapeutic agent.

- To cite this document: BenchChem. [In-depth Technical Guide on the Spectral Data of Regaloside B]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588128#spectral-data-for-regaloside-b-nmr-ms\]](https://www.benchchem.com/product/b1588128#spectral-data-for-regaloside-b-nmr-ms)

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